1-(3-Chlorphenyl)-2-methylpropan-2-amin

Übersicht

Beschreibung

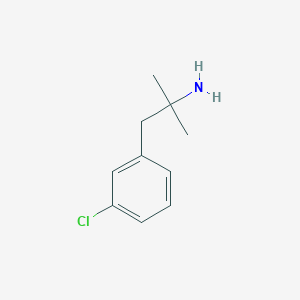

1-(3-Chlorophenyl)-2-methylpropan-2-amine is a synthetic compound belonging to the class of substituted amphetamines This compound is characterized by the presence of a chlorine atom at the meta position of the phenyl ring, which significantly influences its chemical and biological properties

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Explored for its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

A related compound was found to undergo biotransformation, resulting in the formation of metabolites . These properties can significantly impact the bioavailability of the compound.

Result of Action

Related compounds have been found to have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine typically involves the alkylation of 3-chlorophenylacetone with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process can be summarized as follows:

Starting Materials: 3-chlorophenylacetone and methylamine.

Reaction Conditions: The reaction is usually conducted in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the amine.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Chlorophenyl)-2-methylpropan-2-amine may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and reduces the risk of impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chlorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-chlorophenylacetone or 3-chlorobenzoic acid.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

3-Chloromethcathinone (3-CMC): A synthetic cathinone with similar structural features and psychoactive properties.

Metaphedrone (3-MMC): Another cathinone derivative with comparable stimulant effects.

Clephedrone (4-CMC): A related compound with a chlorine atom at the para position of the phenyl ring.

Uniqueness: 1-(3-Chlorophenyl)-2-methylpropan-2-amine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the chlorine atom at the meta position distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.

Biologische Aktivität

1-(3-Chlorophenyl)-2-methylpropan-2-amine, commonly referred to as 3-chloroamphetamine (3-CA) , is a substituted amphetamine derivative known for its psychoactive properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and its role in illicit drug use. The biological activity of 3-CA primarily revolves around its interactions with neurotransmitter systems, particularly its effects on serotonin and dopamine pathways.

- Molecular Formula : C10H12ClN

- CAS Number : 103273-65-0

- Canonical SMILES : CC(C)(C1=CC(=CC=C1)Cl)N

3-CA is believed to exert its effects through the following mechanisms:

- Monoamine Release : Similar to other amphetamines, 3-CA promotes the release of monoamines, particularly serotonin (5-HT) and dopamine (DA), from presynaptic neurons. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive functions.

- Reuptake Inhibition : 3-CA may inhibit the reuptake of serotonin and dopamine, prolonging their action in the brain. This is supported by findings that show increased extracellular levels of these neurotransmitters following administration.

Biological Activity Overview

The biological activity of 3-CA has been evaluated in various studies, highlighting its pharmacological properties:

Case Studies

-

In Vivo Studies

- A study involving rats demonstrated that administration of 3-CA resulted in increased locomotor activity, indicative of stimulant effects. The compound was administered intraperitoneally at varying doses, with behavioral assessments conducted post-administration.

- Metabolic profiling via HPLC revealed several metabolites, including those resulting from oxidative deamination, which underscores the compound's metabolic pathways in vivo.

-

Human Trials

- Limited human studies have been conducted due to ethical concerns surrounding the use of psychoactive substances. However, anecdotal reports suggest that users experience heightened alertness and mood elevation.

Research Findings

Recent research has focused on the implications of 3-CA in therapeutic settings as well as its risks:

Therapeutic Potential

- Investigations into the potential use of 3-CA as an antidepressant highlight its ability to enhance serotonergic activity, suggesting it could serve as a candidate for treating mood disorders.

Risks and Side Effects

- The stimulant nature of 3-CA raises concerns about dependency and abuse potential. Neurotoxic effects have been noted in animal models, warranting caution in its use.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVWUURQKKBCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276182 | |

| Record name | 1-(3-chlorophenyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103273-65-0 | |

| Record name | 1-(3-chlorophenyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.